Elevated Lipophilicity (XLogP3 = 2.9) Relative to the Non-Piperidine 5-Chloro Core (XLogP3 = 1.8)
The target compound exhibits a computed XLogP3 of 2.9, 1.1 log units higher than the 5-chloro-1,2-benzisoxazol-3(2H)-one core (XLogP3 = 1.8) [1][2]. This increase in lipophilicity is attributable to the N-2 piperidinylmethyl substituent and is expected to enhance membrane permeability while potentially reducing aqueous solubility.
| Evidence Dimension | Octanol-water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 5-Chloro-1,2-benzisoxazol-3(2H)-one (CAS 24603-63-2): XLogP3 = 1.8 |
| Quantified Difference | Δ XLogP3 = +1.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The 1.1 log unit increase in lipophilicity is a critical consideration for CNS drug discovery programs where optimal logP typically falls between 2–4, making this compound a more suitable starting point than the non-piperidine core.
- [1] PubChem Compound Summary for CID 3056236, '1,2-Benzisoxazol-3(2H)-one, 5-chloro-2-(1-piperidinylmethyl)-'. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 3714169, '5-Chlorobenzo(d)isoxazol-3-ol' (CAS 24603-63-2). National Center for Biotechnology Information (2025). View Source
